molecular formula C21H28N2O3S B2510688 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine CAS No. 865593-68-6

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2510688
CAS No.: 865593-68-6
M. Wt: 388.53
InChI Key: AETJWWXAIKGKGI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a piperazine ring substituted with a dimethylphenyl group and a methoxy-dimethylbenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 3,4-dimethylphenyl group and the 2-methoxy-4,5-dimethylbenzenesulfonyl group. This can be achieved through nucleophilic aromatic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of receptors in the body.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)piperazine: Lacks the methoxy-dimethylbenzenesulfonyl group.

    4-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperazine: Lacks the 3,4-dimethylphenyl group.

Uniqueness

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and the 2-methoxy-4,5-dimethylbenzenesulfonyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-6-7-19(12-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-18(4)17(3)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETJWWXAIKGKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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